Defined (R)-Stereochemistry vs. Racemate: Verifiable Homochirality for Chiral-Discrimination Assays
The (R)-enantiomer (CAS 1213912-63-0) possesses a defined atom stereocenter count of 1 and an undefined atom stereocenter count of 0, as registered in PubChem [1]. In contrast, the racemic mixture (CAS 1270476-45-3) has a defined atom stereocenter count of 0 and an undefined atom stereocenter count of 1 [2]. The racemate's InChIKey (JGVRPGWZPAPHBW-UHFFFAOYSA-N) lacks stereochemical notation, whereas the (R)-enantiomer's InChIKey (JGVRPGWZPAPHBW-VIFPVBQESA-N) encodes the specific (R)-configuration [1][2]. IMPORTANT LIMITATION: No published head-to-head biological activity comparison between the (R)-enantiomer and racemate was identified for this compound. The differentiation is based on structural identity.
| Evidence Dimension | Stereochemical identity (Defined Atom Stereocenter Count) |
|---|---|
| Target Compound Data | Defined Atom Stereocenter Count = 1; Undefined = 0; InChIKey encodes (R)-configuration [1] |
| Comparator Or Baseline | Racemic 3-(3-methylpyridin-2-yl)morpholine (CAS 1270476-45-3): Defined Atom Stereocenter Count = 0; Undefined = 1; InChIKey lacks stereochemical notation [2] |
| Quantified Difference | Defined stereocenter present vs. absent; enantiomeric composition 100% (R) vs. 50:50 (R/S) theoretical for racemate |
| Conditions | Structural annotation in PubChem compound database (authoritative chemical structure repository) |
Why This Matters
For any biological assay where the target discriminates between enantiomers, use of the racemate could yield ambiguous or misleading results due to differential activity of the two enantiomers; procurement of the defined (R)-enantiomer ensures stereochemical reproducibility.
- [1] PubChem CID 96851663. (R)-3-(3-Methylpyridin-2-yl)morpholine. National Center for Biotechnology Information. CAS: 1213912-63-0. View Source
- [2] PubChem CID 55292546. 3-(3-Methylpyridin-2-yl)morpholine (racemic). National Center for Biotechnology Information. CAS: 1270476-45-3. View Source
